molecular formula C7H10N2O B8484018 (R)-2-(1-Methyl-5-oxopyrrolidin-2-yl)acetonitrile

(R)-2-(1-Methyl-5-oxopyrrolidin-2-yl)acetonitrile

Cat. No. B8484018
M. Wt: 138.17 g/mol
InChI Key: VJGSFXCVHZSKIW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1C(=O)CCC1CC#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1C(=S)CCC1CC#N

Identifiers

REACTION_SMILES
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([P:7]2(=[S:10])[S:8][P:9]([c:11]3[cH:12][cH:13][c:14]([O:15][CH3:16])[cH:17][cH:18]3)(=[S:19])[S:20]2)[cH:21][cH:22]1.[CH3:23][N:24]1[CH:25]([CH2:30][C:31]#[N:32])[CH2:26][CH2:27][C:28]1=[O:29].[cH:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[S:10]=[C:28]1[N:24]([CH3:23])[CH:25]([CH2:30][C:31]#[N:32])[CH2:26][CH2:27]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
Name
CN1C(=O)CCC1CC#N
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1C(=O)CCC1CC#N
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccccc1

Outcomes

Product
Name
CN1C(=S)CCC1CC#N
Type
product
Smiles
CN1C(=S)CCC1CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1C(=O)CCC1CC#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1C(=S)CCC1CC#N

Identifiers

REACTION_SMILES
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([P:7]2(=[S:10])[S:8][P:9]([c:11]3[cH:12][cH:13][c:14]([O:15][CH3:16])[cH:17][cH:18]3)(=[S:19])[S:20]2)[cH:21][cH:22]1.[CH3:23][N:24]1[CH:25]([CH2:30][C:31]#[N:32])[CH2:26][CH2:27][C:28]1=[O:29].[cH:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[S:10]=[C:28]1[N:24]([CH3:23])[CH:25]([CH2:30][C:31]#[N:32])[CH2:26][CH2:27]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
Name
CN1C(=O)CCC1CC#N
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1C(=O)CCC1CC#N
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccccc1

Outcomes

Product
Name
CN1C(=S)CCC1CC#N
Type
product
Smiles
CN1C(=S)CCC1CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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